molecular formula C12H22Si2 B1601576 1,3-Bis(trimethylsilyl)benzene CAS No. 2060-89-1

1,3-Bis(trimethylsilyl)benzene

Cat. No. B1601576
CAS RN: 2060-89-1
M. Wt: 222.47 g/mol
InChI Key: RDDMOMIMRPHKSZ-UHFFFAOYSA-N
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Description

1,3-Bis(trimethylsilyl)benzene is a chemical compound with the molecular formula C12H22Si2 . It is characterized by two trimethylsilyl groups attached to a benzene ring . This compound is not normally found in nature .


Synthesis Analysis

A practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene and Me3SiCl was achieved by use of a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI) .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(trimethylsilyl)benzene consists of a benzene ring with two trimethylsilyl groups attached .


Chemical Reactions Analysis

Trimethylsilyl groups, such as those in 1,3-Bis(trimethylsilyl)benzene, are known for their chemical inertness . They can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Physical And Chemical Properties Analysis

1,3-Bis(trimethylsilyl)benzene is a combustible liquid . It has a molecular weight of 222.47 .

Safety And Hazards

This compound is classified as a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended .

Future Directions

1,3-Bis(trimethylsilyl)benzene has been used in research as a double-functional electrolyte additive for silicon-based lithium-ion batteries . It can form a uniform and robust solid electrolyte interface (SEI) on the surface of silicon-based materials, accommodating the large volume expansion of silicon-based electrodes and promoting lithium-ion transport .

properties

IUPAC Name

trimethyl-(3-trimethylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDMOMIMRPHKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493882
Record name (1,3-Phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(trimethylsilyl)benzene

CAS RN

2060-89-1
Record name (1,3-Phenylene)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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